

A Technical Guide to the Spectroscopic Data of 2-Butoxyphenylboronic Acid

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Compound of Interest

Compound Name: **2-Butoxyphenylboronic acid**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the expected spectroscopic data for **2-Butoxyphenylboronic acid**. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines theoretical predictions with established analytical methodologies. The information herein serves as a valuable resource for the characterization and utilization of **2-Butoxyphenylboronic acid** in research and development.

Molecular Structure

IUPAC Name: (2-Butoxyphenyl)boronic acid Molecular Formula: $C_{10}H_{15}BO_3$ Molecular Weight: 194.04 g/mol

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for **2-Butoxyphenylboronic acid**. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted 1H NMR Spectral Data (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H
~7.4 - 7.5	t	1H	Ar-H
~6.9 - 7.0	m	2H	Ar-H
~4.8 - 5.5 (broad s)	br s	2H	B(OH)_2
~4.0	t	2H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~1.8	quint	2H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~1.5	sext	2H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~1.0	t	3H	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~158	Ar-C-O
~135	Ar-CH
~130	Ar-CH
~122	Ar-CH
~112	Ar-CH
Not Observed	Ar-C-B
~68	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~31	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~19	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$
~14	$-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (from boronic acid dimer)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch (from butyl group)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1020	Strong	Symmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₀ H ₁₅ BO ₃
Exact Mass	194.1114 u
[M+H] ⁺	195.1187 u
[M+Na] ⁺	217.0996 u
[M-H] ⁻	193.1032 u
Key Fragments	Fragments corresponding to the loss of H ₂ O, the butyl chain, and the boronic acid group are expected.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Butoxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Spectral Width: 0-12 ppm.
 - Referencing: Use the residual solvent peak as an internal standard.
- ¹³C NMR Acquisition:

- Instrument: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse program.
- Number of Scans: 1024 or more.
- Spectral Width: 0-200 ppm.
- Referencing: Use the solvent peak as an internal standard.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **2-Butoxyphenylboronic acid** directly onto the ATR crystal. Apply pressure to ensure good contact.[1]
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.[1]
 - A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[2]

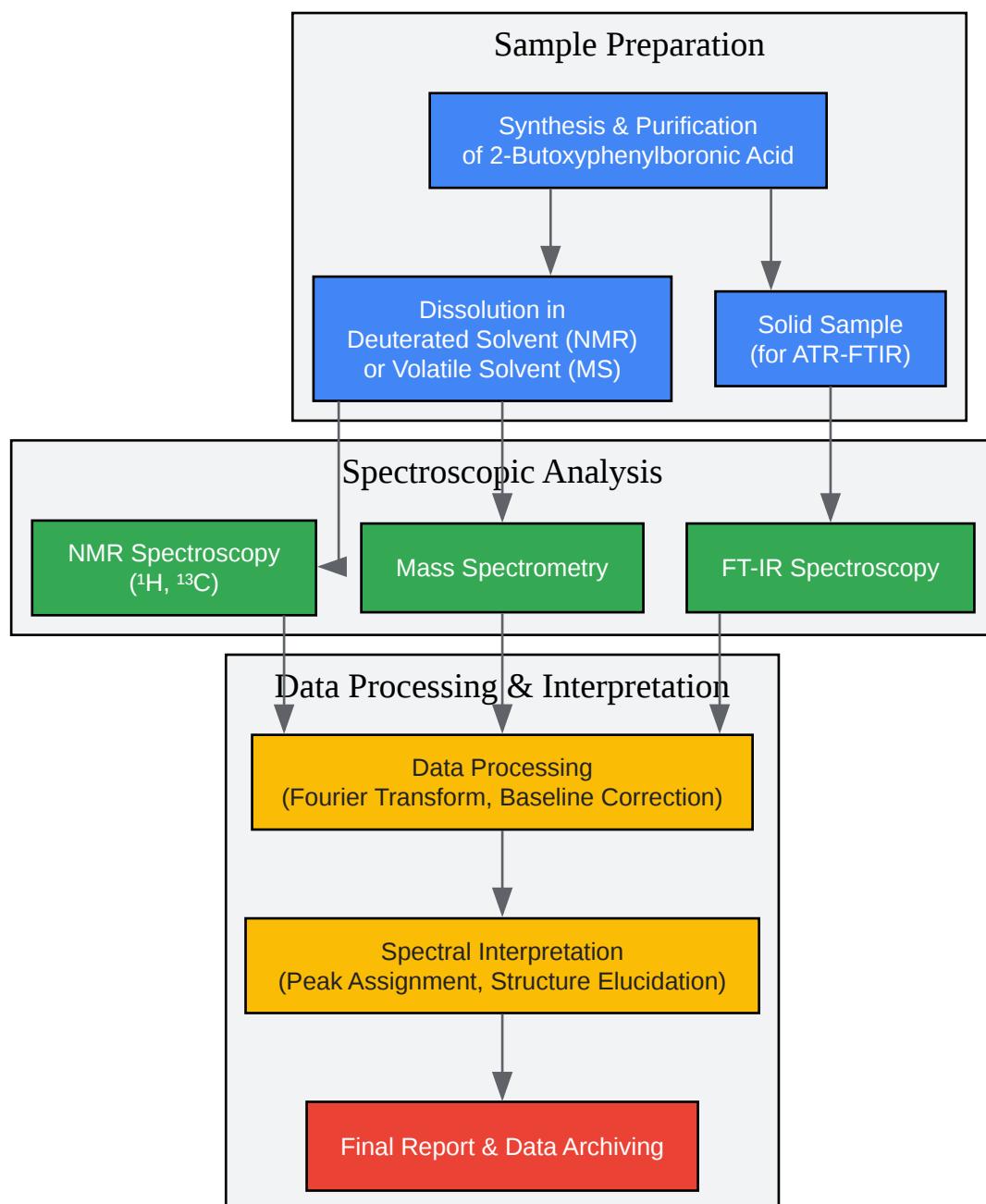
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 $\mu\text{g/mL}$.[1]
- Mass Spectrum Acquisition (Electrospray Ionization - ESI):

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
- Ionization Mode: Acquire spectra in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes.
- Mass Range: m/z 50-500.
- Infusion: The sample can be directly infused or introduced via a liquid chromatography (LC) system.[\[1\]](#)

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Butoxyphenylboronic acid**.



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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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References

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